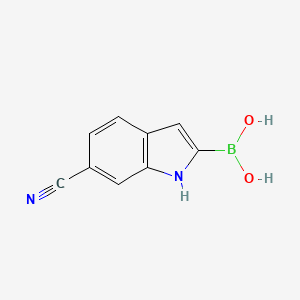

6-Cyano-1H-indole-2-boronic acid

描述

Structure

2D Structure

属性

IUPAC Name |

(6-cyano-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BN2O2/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6/h1-4,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZRRRRKSFYROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=C(C=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Indole Derivatives and Indolylboronic Acids

General Strategies for Indole (B1671886) Ring Construction

The construction of the indole nucleus can be achieved through a variety of synthetic strategies, ranging from century-old name reactions to modern metal-catalyzed processes.

Numerous classical methods for indole synthesis have been developed and are still widely used. byjus.com These protocols typically involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring through cyclization reactions. The Fischer indole synthesis, discovered in 1883, is perhaps the most famous and involves the acid-catalyzed cyclization of an arylhydrazone. byjus.compharmaguideline.com Other notable classical methods include:

Leimgruber-Batcho Synthesis: This method provides a versatile route to indoles from o-nitrotoluenes. pharmaguideline.com

Reissert Synthesis: Involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. pharmaguideline.combhu.ac.in

Bischler-Möhlau Synthesis: An acid-catalyzed reaction of an α-arylamino-ketone. pharmaguideline.comwikipedia.org

Bartoli Synthesis: A reaction of nitroarenes with vinyl Grignard reagents to form 7-substituted indoles. pharmaguideline.combhu.ac.in

Nenitzescu Synthesis: The condensation of benzoquinones with β-amino-crotonic esters to yield 5-hydroxyindoles. pharmaguideline.combhu.ac.in

Madelung Synthesis: The base-catalyzed cyclization of N-acyl-o-toluidines. bhu.ac.in

These classical syntheses have been instrumental in the development of indole chemistry, and their variations continue to be explored.

Table 1: Comparison of Classical Indole Synthesis Protocols

| Synthesis Name | Starting Materials | Key Features |

|---|---|---|

| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid-catalyzed, widely applicable. byjus.compharmaguideline.com |

| Leimgruber-Batcho | o-Nitrotoluene, Dimethylformamide dimethyl acetal (B89532) (DMFDMA) | Forms an enamine intermediate, followed by reductive cyclization. pharmaguideline.com |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Multi-step process involving condensation and reductive cyclization. pharmaguideline.combhu.ac.in |

| Bartoli | Nitroarene, Vinyl Grignard reagent | Particularly useful for 7-substituted indoles. pharmaguideline.combhu.ac.in |

| Nenitzescu | Benzoquinone, β-Aminocrotonic ester | Provides direct access to 5-hydroxyindoles. pharmaguideline.combhu.ac.in |

| Bischler-Möhlau | α-Halo-ketone, Arylamine | Forms an α-arylamino-ketone intermediate which is then cyclized. pharmaguideline.comwikipedia.org |

The advent of transition metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies. researchgate.net Palladium, copper, rhodium, gold, and iron are among the metals that have been extensively used to catalyze various cyclization and cross-coupling reactions to form the indole core. mdpi.comresearchgate.netscispace.com

Palladium-catalyzed methods are particularly prominent, including domino Sonogashira coupling-cyclization reactions of ortho-haloanilines with alkynes. researchgate.net Other strategies involve the oxidative cyclization of N-aryl enamines and the reductive cyclization of nitro- or azido-stilbenes. mdpi.comuni-graz.at Copper-catalyzed reactions, often seen as a more economical alternative, are also effective for cyclizations of substrates like 2-ethynylanilines. scispace.comorganic-chemistry.org Rhodium and cobalt have been employed in C-H activation-based strategies for indole formation. mdpi.com

Table 2: Examples of Metal-Catalyzed Indole Synthesis

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Palladium (Pd) | Oxidative Aryl-Acetoxylation | Alkenes | scispace.com |

| Palladium (Pd) | Reductive Cyclization | 2-Nitroarylhalides, p-Tosylhydrazones | scispace.com |

| Copper (Cu) | Cyclization | 2-Ethynylaniline derivatives | scispace.comorganic-chemistry.org |

| Rhodium (Rh) | Oxidative Coupling | Acetanilide, Internal alkyne | scispace.com |

| Cobalt (Co) | Reductive Cyclization | Acetonitriles | scispace.com |

Once the indole nucleus is formed, its functionalization must be controlled to install substituents at specific positions. The indole ring has multiple C-H bonds with different reactivities, making regioselectivity a significant challenge. nih.govnih.gov The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic substitution, typically at the C3 position. bhu.ac.in

Directing groups are a powerful tool to achieve site-selectivity, particularly for functionalizing the less reactive benzene core (C4 to C7 positions). nih.govnih.gov For instance, by installing specific groups on the indole nitrogen (e.g., N-P(O)tBu2) or at the C3 position (e.g., pivaloyl), researchers can direct metal-catalyzed C-H activation to specific sites like C4, C5, C6, or C7. nih.govacs.org Palladium-catalyzed systems have been developed that utilize transient directing groups, such as glycine, to achieve C4-arylation. nih.gov

In recent years, there has been a significant shift towards developing more sustainable methods for indole synthesis. researchgate.net These "green" approaches aim to reduce waste, use less toxic reagents and solvents, and improve energy efficiency. tandfonline.comrsc.org Key green strategies include:

Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.nettandfonline.com

Use of greener solvents: Replacing hazardous solvents with alternatives like water, ionic liquids, or deep eutectic solvents. researchgate.netresearchgate.net

Catalyst-free or solvent-free reactions: Performing reactions under mechanochemical conditions (ball-milling) or without any solvent can significantly reduce environmental impact. researchgate.netunica.it

Flow chemistry has emerged as a powerful technology for the synthesis of indoles, offering advantages such as improved safety, scalability, and reaction control. researchgate.netuc.pt Continuous flow reactors allow for precise control over temperature, pressure, and reaction time, often leading to higher yields and purity compared to batch processes. uni-graz.at The Fischer indole synthesis and various metal-catalyzed reactions have been successfully adapted to flow conditions. uni-graz.atresearchgate.net

Table 3: Comparison of Green Synthesis Approaches for Indoles

| Approach | Key Feature | Example Condition | Reference |

|---|---|---|---|

| Microwave-Assisted | Rapid heating, shorter reaction times | ZrCl4 catalyst, solvent-free, 280 W | tandfonline.com |

| Mechanochemistry | Solvent-free, reduced waste | Ball-milling with oxalic acid/dimethylurea | unica.it |

| Aqueous Media | Use of non-toxic, inexpensive water | Cu(II) catalyst in H2O/MeOH | organic-chemistry.org |

| Flow Chemistry | Enhanced control, safety, and scalability | Pd(OAc)2 catalyst, 140°C, 15-30 min residence time | uni-graz.at |

Preparation of Indolylboronic Acids, including 6-Cyano-1H-indole-2-boronic Acid

Indolylboronic acids are versatile synthetic intermediates, primarily used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. nih.gov Their preparation can be achieved through several methods, with the choice of method often depending on the desired substitution pattern. nih.gov

A traditional and reliable method for preparing aryl and heteroaryl boronic acids is the halogen-metal exchange, followed by quenching with a boron electrophile. nih.govwikipedia.org This method is particularly useful for introducing a boronic acid group at a specific position defined by a pre-existing halogen atom. wikipedia.orgharvard.edu

The synthesis of this compound would typically start from a corresponding 2-halo-6-cyanoindole, such as 2-bromo-6-cyano-1H-indole. The process involves the following key steps:

Lithiation: The indole is first N-protected, for example with a Boc group. The 2-bromo-N-Boc-6-cyanoindole is then treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C). wikipedia.orgharvard.edu This effects a halogen-lithium exchange, replacing the bromine atom at the C2 position with a lithium atom to form a highly reactive 2-lithioindole intermediate.

Borylation: The organolithium intermediate is then quenched in situ with a trialkyl borate (B1201080), most commonly triisopropyl borate (B(O-iPr)3) or trimethyl borate. nih.govchemicalbook.com

Hydrolysis: The resulting boronate ester is subsequently hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final this compound. chemicalbook.com

This sequence provides regiochemically defined access to the desired boronic acid. A similar procedure has been documented for the synthesis of the isomeric 5-cyano-1H-indole-2-boronic acid, where N-Boc-5-cyanoindole is directly lithiated at C2 using lithium diisopropylamide (LDA) and then quenched with triisopropyl borate. chemicalbook.com This highlights the robustness of the lithiation-borylation strategy for preparing cyano-substituted indolylboronic acids.

Table 4: Key Reagents in Halide-to-Lithium Exchange and Borylation

| Step | Reagent | Purpose | Reference |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | Introduction of bromine at C2 of the indole | - |

| N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Protection of the indole nitrogen | chemicalbook.com |

| Lithiation | n-Butyllithium (n-BuLi) | Halogen-lithium exchange | wikipedia.orgharvard.edu |

| Borylation | Triisopropyl borate | Introduction of the boronate ester group | nih.govchemicalbook.com |

| Hydrolysis | Aqueous Acid (e.g., HCl) | Conversion of boronate ester to boronic acid | chemicalbook.com |

Transition-Metal-Catalyzed C-H Borylation of Indoles

Direct C-H borylation of indoles using transition-metal catalysts has emerged as a powerful and atom-economical approach for the synthesis of indolylboronic acids. dntb.gov.uanih.gov This method circumvents the need for pre-functionalized starting materials, offering a more direct route to these valuable synthetic intermediates. Various transition metals have been explored for this transformation, each exhibiting unique catalytic properties and regioselectivities.

Iridium-Catalyzed Borylation

Iridium catalysts have been at the forefront of C-H borylation of indoles, demonstrating high efficiency and functional group tolerance. researchgate.net Notably, ligand-free iridium-catalyzed systems have been developed for the C-H borylation of N-acyl protected indoles, affording C3-borylated products in good yields and with excellent regioselectivity. dntb.gov.uaresearchgate.net These reactions are typically mild and can be scaled up to the gram scale. researchgate.net

In addition to C3 selectivity, methods for C2-selective borylation have also been established. By modifying the bipyridine-type ligand on the iridium catalyst, the borylation can be directed to the more sterically hindered 2-position of 1,3-disubstituted indole derivatives. rsc.org The addition of a urea (B33335) derivative as a co-catalyst has been shown to dramatically improve the yields of these C2-borylated products, even on a gram scale. rsc.org This co-catalytic system highlights the importance of hydrogen bonding interactions in modulating reactivity and selectivity. rsc.org

| Catalyst System | Substrate Scope | Regioselectivity | Key Features |

| Ligand-free Iridium | N-acyl protected indoles | C3 | Good yields, excellent regioselectivity, scalable. dntb.gov.uaresearchgate.net |

| Iridium-bipyridine ligand | 1,3-disubstituted indoles | C2 | Urea co-catalyst improves yield, targets sterically hindered position. rsc.org |

| dtbpy/Iridium with N-silyl directing group | N-silylindoles | C7 | Directing group-assisted borylation of the benzene ring. dntb.gov.ua |

Platinum-Catalyzed Borylation

Platinum catalysts have also proven effective for the C-H borylation of indoles. N-Heterocyclic carbene (NHC)-ligated platinum complexes are efficient for the borylation of aromatic C(sp2)–H bonds using bis(pinacolato)diboron (B136004) (B₂pin₂). dntb.gov.ua A key advantage of platinum catalysts is their reduced sensitivity to steric hindrance around the C-H bond, enabling the synthesis of sterically congested arylboronic esters that are challenging to obtain with other methods. acs.org

Platinum-catalyzed borylation of indoles typically yields 2-borylated products. acs.org The reaction tolerates various functional groups, including esters and ethers, and proceeds with high regioselectivity. acs.org

| Catalyst System | Borylating Agent | Substrate Scope | Regioselectivity |

| Pt(ICy)₂ | B₂pin₂ | Arenes, Indoles | ortho-to-substituent, C2 for indoles |

| PtCl₂(ICy)₂ | B₂pin₂ | Fluoroarenes | ortho-to-fluorine |

Cobalt-Catalyzed Borylation

The use of earth-abundant first-row transition metals like cobalt offers a more sustainable and economical alternative to precious metals. Pincer-ligated cobalt complexes have been shown to be active catalysts for the C-H borylation of various heterocycles, including indoles. mdpi.comorganic-chemistry.org These cobalt catalysts operate under mild conditions and with high activity, not requiring a large excess of the borane (B79455) reagent. mdpi.com The proposed catalytic cycle involves a cobalt(I)–(III) redox couple. mdpi.com Cobalt-catalyzed borylations have demonstrated the ability to functionalize a range of heteroarenes and arenes. mdpi.com

| Catalyst | Ligand Type | Key Features |

| Cobalt(I) | Pincer | High activity, mild conditions, operates without excess borane. mdpi.comorganic-chemistry.org |

Nickel-Catalyzed Borylation

Nickel catalysis provides another efficient pathway for the C-H borylation of indoles. A notable development is the use of a nickel catalyst with an N-heterocyclic carbene (NHC) ligand for the traceless, directed C3-selective C-H borylation of indoles. nih.govrsc.org In this system, a Bpin moiety is temporarily installed on the indole nitrogen, acting as a directing group to facilitate C3-borylation. nih.govrsc.org This N-Bpin group is then removed in situ, regenerating the N-H group and yielding the C3-borylated indole. nih.govrsc.org This method is operationally simple and allows for a one-pot, two-step process combining C-H borylation with subsequent Suzuki-Miyaura cross-coupling. nih.govrsc.org The first nickel-catalyzed method for the borylation of arenes and indoles via C-H bond cleavage highlighted the essential role of an N-heterocyclic carbene ligand for an efficient reaction. acs.orgrsc.org

| Catalyst System | Directing Group | Regioselectivity | Key Features |

| [Ni(IMes)₂] | Traceless N-Bpin | C3 | In situ directing group installation and removal, one-pot subsequent cross-coupling. nih.govrsc.org |

| Nickel/NHC | None | C2 | First general nickel-catalyzed method for indole C-H borylation. acs.orgrsc.org |

Site-Selective Borylation Strategies

The ability to control the site of borylation on the indole ring is crucial for the synthesis of specific isomers. Various strategies have been developed to achieve high regioselectivity. nih.gov

Inherent Reactivity: The intrinsic electronic properties of the indole nucleus often favor electrophilic attack at the C3 position. Many metal-catalyzed borylations, particularly with electron-rich indoles, naturally lead to C3-borylated products. researchgate.net

Directing Groups: To overcome the inherent reactivity and target other positions, directing groups are employed. These groups are typically installed on the indole nitrogen and coordinate to the metal center, bringing the catalyst into proximity with a specific C-H bond. For instance, a silyl (B83357) directing group on the nitrogen can direct iridium-catalyzed borylation to the C7 position. dntb.gov.ua Similarly, a pivaloyl group at the N1 position can direct borylation to the C7 position, while a pivaloyl group at the C3 position can direct it to the C4 position.

Ligand Control: As seen in iridium-catalyzed borylation, the structure of the ligand bound to the metal can profoundly influence the regioselectivity, enabling a switch from C3 to C2 borylation. rsc.org

Steric Effects: The steric environment of both the substrate and the catalyst can play a significant role in determining the site of borylation. Platinum catalysts, for example, show a lower sensitivity to steric hindrance, allowing for the borylation of more crowded positions. acs.org

Cyclization Protocols for Indolylboronic Acid Derivatives

In addition to direct C-H borylation, the synthesis of indolylboronic acid derivatives can be achieved through cyclization reactions. These methods construct the indole ring and incorporate the boronic acid functionality in a single or sequential process.

One notable approach is the palladium-catalyzed borylative cyclization of 2-alkynylanilines. This method provides direct access to indole-3-boronic esters from readily available starting materials. The reaction involves the cyclization of the 2-alkynylaniline in the presence of a boron source and a palladium catalyst. Furthermore, this cyclization can be merged with subsequent cross-coupling reactions in a one-pot fashion, enhancing the synthetic efficiency.

Cascade reactions also offer an elegant route to complex indolyl structures. For example, a TEA-mediated cascade arylation/cyclization reaction between indole acetamides and 3-substituted indoles has been developed to synthesize various indolyl pyrroloindolines under metal- and photocatalyst-free conditions. While not directly producing a boronic acid, such cyclization strategies can be adapted or combined with borylation steps to access the target compounds.

| Cyclization Method | Catalyst | Starting Materials | Product | Key Features |

| Borylative Cyclization | Palladium | 2-Alkynylanilines, Boron source | Indole-3-boronic esters | Direct access to C3-borylated indoles, can be combined with cross-coupling. |

| Cascade Arylation/Cyclization | TEA (Triethylamine) | Indole acetamides, 3-Substituted indoles | Indolyl pyrroloindolines | Metal- and photocatalyst-free, forms complex heterocyclic systems. |

Lewis Acid-Catalyzed Borylation and Transition-Metal-Free Approaches

The synthesis of indolylboronic acids has traditionally been dominated by transition-metal-catalyzed methods. However, Lewis acid-catalyzed and transition-metal-free approaches have emerged as powerful, cost-effective, and milder alternatives. nih.gov

Lewis acid-catalyzed borylation often proceeds via a formal electrophilic aromatic substitution pathway on electron-rich aromatic systems like indoles. nih.gov A notable example involves the use of boron trifluoride diethyl etherate (BF₃∙Et₂O) as a catalyst to convert substituted indoles into their corresponding indolylboronic acid pinacol (B44631) esters. nih.gov This method is effective for a range of substrates, including those with sensitive functional groups like bromine and even unprotected indoles. nih.gov Another significant Lewis acid system employs catecholborane (catBH) in the presence of a strong Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). acs.orgresearchgate.net This reaction can proceed at room temperature, yielding a mixture of the indolylboronic acid catechol ester and the corresponding 2,3-dihydroindole. nih.govresearchgate.net By adjusting reaction conditions, such as increasing the temperature, the yield of the desired borylated indole can be significantly enhanced. nih.gov

Transition-metal-free borylation methods represent a significant advance, avoiding concerns about heavy metal contamination in final products. thieme-connect.com These strategies have shown remarkable efficiency and selectivity. One prominent approach utilizes boron tribromide (BBr₃) for the directed C–H borylation of C3-substituted indoles, selectively functionalizing the sterically hindered C2 position. thieme-connect.com Other metal-free systems include:

N-Heterocyclic Carbene Boranes: In the presence of a catalytic amount of molecular iodine, N-heterocyclic carbene boranes can act as borylating agents for the C2-position of indoles. acs.org

Frustrated Lewis Pairs (FLPs): Certain FLPs have been shown to catalyze the C-H borylation of indoles, demonstrating the utility of this concept beyond its traditional applications. researchgate.net

Organopnictogen Catalysts: Nontrigonal phosphorus triamides have been introduced as catalysts for the C-H borylation of electron-rich heterocycles, including indoles, using pinacolborane (HBpin) as the boron source. acs.orgnih.gov

These metal-free methods often operate under mild conditions and offer unique selectivities, sometimes targeting positions that are less accessible via traditional catalysis. acs.orgresearchgate.net For instance, directing groups on the indole nitrogen can steer borylation to the C4 and C7 positions. acs.org The mechanism can be complex, sometimes involving dearomatization of the indole ring followed by rearomatization to yield the final borylated product. nih.govrsc.org

| Method Type | Catalyst/Reagent System | Boron Source | Typical Position Selectivity | Key Findings | Reference |

|---|---|---|---|---|---|

| Lewis Acid-Catalyzed | BF₃∙Et₂O | B₂pin₂ | C2 | Effective for a wide range of indoles, including unprotected ones. | nih.gov |

| Lewis Acid-Catalyzed | B(C₆F₅)₃ | Catecholborane (catBH) | C3 | Reaction proceeds via disproportionation, affording borylated indole and dihydroindole. | nih.govacs.orgresearchgate.net |

| Transition-Metal-Free | BBr₃ | BBr₃ | C2 (on C3-substituted indoles) | Provides a metal-free route to sterically congested C2-borylated indoles. | thieme-connect.com |

| Transition-Metal-Free | I₂ (catalyst) | N-Heterocyclic Carbene Borane | C2 | Borylation proceeds with the liberation of H₂ gas as a byproduct. | acs.org |

| Transition-Metal-Free | Phosphorus Triamide | Pinacolborane (HBpin) | C3 | Demonstrates the use of organopnictogen catalysts in C-H borylation. | acs.orgnih.gov |

Specific Synthesis of this compound and its Protected Forms

The synthesis of the specific molecule this compound is not explicitly detailed in a single procedure within the reviewed literature. However, a highly plausible synthetic route can be constructed based on established methods for the ortho-borylation of functionalized aromatics, particularly those containing a nitrile group. organic-chemistry.orggoogle.com The general strategy involves a directed ortho-metalation (DoM) followed by quenching with a boron electrophile.

A likely synthetic pathway would begin with 6-cyanoindole (B17180). Due to the acidity of the N-H proton and its potential to interfere with the strong bases used for lithiation, the indole nitrogen must first be protected. A suitable protecting group (e.g., tosyl (Ts) or tert-butoxycarbonyl (Boc)) would be installed. The subsequent key steps are:

Directed Ortho-Lithiation: The N-protected 6-cyanoindole would be treated with a strong lithium base. Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is an excellent candidate for this transformation, as it is known to effect ortho-lithiation of benzonitriles while minimizing nucleophilic attack on the cyano group. organic-chemistry.orggoogle.com The reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The protecting group on the nitrogen directs the deprotonation specifically to the C2 position.

Borylation: The resulting 2-lithiated indole intermediate is then quenched in situ with a trialkyl borate, such as triisopropyl borate (B(OiPr)₃). organic-chemistry.org

Hydrolysis: The initially formed boronate ester is hydrolyzed to the corresponding boronic acid upon aqueous acidic workup.

Deprotection (Optional): If the final unprotected this compound is desired, the protecting group would be removed in a final step under appropriate conditions (e.g., acid for Boc, or other specific methods for Ts).

The synthesis of complex, protected forms containing the 6-cyanoindole core is also documented. For instance, the synthesis of an intermediate for the drug alectinib (B1194254) involves the construction of tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. oup.com This synthesis starts from 4-fluoro-3-nitrobenzonitrile (B23716) and builds the substituted indole ring, demonstrating a method to create the 6-cyanoindole scaffold which could then, in principle, be further modified to introduce a boronic acid at the 2-position. oup.com

| Step | Description | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | N-Protection | TsCl, NaH or (Boc)₂O, DMAP | Protect the acidic N-H proton to allow for selective C2-lithiation. |

| 2 | Directed Ortho-Lithiation | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) in THF, -78 °C | Selective deprotonation at the C2 position, directed by the N-protecting group. |

| 3 | Borylation | Triisopropyl borate (B(OiPr)₃) | Introduce the boron moiety by quenching the lithiated intermediate. |

| 4 | Hydrolysis | Aqueous acid (e.g., HCl) | Convert the boronate ester to the final boronic acid. |

| 5 | Deprotection (Optional) | Appropriate conditions based on protecting group (e.g., TFA for Boc). | Remove the N-protecting group to yield the final target compound. |

Reactivity and Applications of Indolylboronic Acids in Cross Coupling Reactions

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that forges a carbon-carbon single bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. fishersci.iewikipedia.org This powerful transformation is widely utilized in the synthesis of complex molecules, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org

Catalytic Cycle and Mechanistic Aspects: Oxidative Addition, Transmetalation, Reductive Elimination

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. libretexts.orgnih.gov The cycle comprises three key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This step oxidizes the palladium from its 0 to +2 oxidation state and forms an organopalladium(II) intermediate. wikipedia.org The rate of this step, which is often the rate-determining step, generally follows the order of halide reactivity: I > OTf > Br > Cl. libretexts.org For substrates like chloroindoles, the use of electron-rich and bulky phosphine (B1218219) ligands can facilitate this step. libretexts.orgnih.gov

Transmetalation: This crucial step involves the transfer of the organic group from the boron atom of the organoboron reagent (R²-BY₂) to the palladium(II) complex. rsc.org This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species. deepdyve.comscilit.com The exact mechanism of transmetalation has been a subject of extensive study, with evidence suggesting that it can proceed through different pathways depending on the reaction conditions. rsc.orgnih.govnih.gov

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex couple and are eliminated as the final product (R¹-R²). libretexts.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com The reductive elimination is typically a facile process and is believed to occur from a cis complex. libretexts.orgyoutube.com

Role of Boronic Acids and Their Derivatives in Transmetalation

Boronic acids, such as 6-Cyano-1H-indole-2-boronic acid, and their derivatives are central to the transmetalation step. While boronic acids are commonly used, they can exist in equilibrium with their cyclic trimers, known as boroxines. nih.gov Boronic esters and organotrifluoroborates are alternative boron reagents that offer different reactivity profiles and stability. nih.govnih.gov

The activation of the boronic acid by a base is a critical aspect of transmetalation. The base reacts with the boronic acid to form a tetracoordinate borate anion ([R-B(OH)₃]⁻). deepdyve.comrsc.org This borate is more nucleophilic than the neutral boronic acid, facilitating the transfer of the organic group to the palladium center. deepdyve.comscilit.com The efficiency of this transfer can be influenced by the electronic nature of the organic group attached to the boron. Two key factors that enable the transfer are the ability to create an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon bound to the boron. nih.govnih.govacs.org

Studies have shown that boronic esters can also undergo transmetalation directly without prior hydrolysis, and the choice of the boronic ester can significantly enhance the rate of the transfer of the organic group. nih.govnih.govacs.org In the context of indole (B1671886) derivatives, the presence of protecting groups on the indole nitrogen can also influence the reactivity of indolylboronic acids. acs.org For instance, unprotected indolylboronic acids have been found to give higher yields in some cases compared to their N-protected counterparts when reacted with phenyl bromides. acs.org

Catalyst Systems and Ligand Effects in Suzuki Coupling

The choice of the palladium catalyst and the associated ligands is paramount for a successful Suzuki-Miyaura coupling reaction. While simple palladium salts like Pd(OAc)₂ can be effective, they often require the addition of a ligand to form the active catalytic species. nih.govrsc.org Phosphine ligands are the most common class of ligands used in Suzuki couplings. libretexts.org

The properties of the ligand, particularly its steric bulk and electron-donating ability, have a profound impact on the reaction's efficiency. libretexts.orgnih.gov Bulky, electron-donating ligands, such as SPhos and XPhos, are often employed to promote the oxidative addition and reductive elimination steps. nih.gov For instance, in the coupling of unprotected, nitrogen-rich heterocycles, catalyst systems employing these ligands have been shown to provide high yields. nih.gov

The ligand can also influence the stereochemical outcome of the reaction. In couplings involving Z-alkenyl halides, the choice of ligand can dictate the extent of Z-to-E isomerization. organic-chemistry.org For example, Pd(P(o-Tol)₃)₂ has been identified as an effective catalyst for maintaining the Z-olefin geometry. organic-chemistry.org The development of novel ligands, such as indole-amide-based phosphine ligands, has enabled the efficient coupling of sterically hindered substrates. nih.gov

Table 1: Common Catalyst Systems in Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Substrates | Reference |

|---|---|---|---|

| Pd(OAc)₂ | SPhos, XPhos | Unprotected nitrogen-rich heterocycles | nih.gov |

| Pd(P(o-Tol)₃)₂ | P(o-Tol)₃ | Z-alkenyl halides | organic-chemistry.org |

| Pd(dppf)Cl₂ | dppf | General aryl halides | reddit.com |

| Pd/C | None | Aryl bromides | hes-so.ch |

| Pd(PPh₃)₄ | PPh₃ | General aryl halides | researchgate.net |

Influence of Base and Solvent Conditions

The choice of base and solvent is crucial for optimizing the Suzuki-Miyaura reaction. A variety of inorganic bases are commonly used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). youtube.comresearchgate.net The primary role of the base is to activate the boronic acid for transmetalation. deepdyve.comscilit.com The strength of the base can influence the reaction rate, with stronger bases often promoting the transmetalation step. hes-so.ch The selection of the base can also affect the selectivity of the reaction when competing boronic acids are present. deepdyve.com

The solvent system can significantly impact the reaction's outcome by influencing the solubility of the reagents and the stability of the catalytic species. hes-so.ch A wide range of solvents have been employed, from organic solvents like dioxane, THF, and toluene (B28343) to aqueous mixtures. nih.govresearchgate.net Aqueous solvent systems are often preferred for their environmental benefits and can enhance the reaction rate by promoting the formation of the active borate species. researchgate.net The ratio of organic solvent to water can be a critical parameter to optimize. hes-so.chresearchgate.net

Table 2: Effect of Base and Solvent on a Model Suzuki-Miyaura Reaction

| Base | Solvent | Yield (%) | Reference |

|---|---|---|---|

| NaOH | MeOH:H₂O (3:2) | 98.5 | researchgate.net |

| K₃PO₄ | Dioxane/H₂O | Good to Excellent | nih.gov |

| Na₂CO₃ | Aqueous/Acetone | High | acs.org |

| K₂CO₃ | THF/H₂O | N/A | hes-so.ch |

| Cs₂CO₃ | N/A | N/A | youtube.com |

Substrate Scope and Functional Group Tolerance in Suzuki Coupling

A major advantage of the Suzuki-Miyaura reaction is its broad substrate scope and high functional group tolerance. nih.govnih.gov The reaction can be successfully applied to a wide variety of aryl, heteroaryl, alkenyl, and even some alkyl halides and triflates. fishersci.ielibretexts.org Similarly, a diverse range of organoboron reagents, including those bearing various functional groups, can be employed. nih.gov

The reaction is generally tolerant of many functional groups, including esters, ketones, amides, and nitriles, which is a significant advantage in the synthesis of complex molecules. rsc.org However, certain functional groups can interfere with the reaction. For example, unprotected acidic protons, such as those in phenols or the N-H of some indoles, can lead to side reactions or catalyst inhibition. nih.govrsc.org In such cases, protection of the functional group may be necessary. nih.govacs.org The presence of electron-donating or electron-withdrawing groups on either coupling partner can influence the reaction rate and yield. nih.govresearchgate.net

Challenges and Side Reactions in Suzuki Coupling

Despite its versatility, the Suzuki-Miyaura reaction is not without its challenges and potential side reactions. One of the most common side reactions is the homocoupling of the organoboron reagent to form a symmetrical biaryl product. youtube.comacs.org This can be promoted by the presence of oxygen and can be minimized by maintaining an inert atmosphere. quora.com

Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is another significant side reaction, particularly for electron-rich or sterically hindered boronic acids. nih.gov This leads to the formation of an arene byproduct and reduces the yield of the desired cross-coupled product.

Other potential issues include the sluggish reactivity of certain substrates, such as aryl chlorides, which may require specialized catalyst systems. quora.com The presence of base-sensitive functional groups on the substrates can also lead to degradation under the reaction conditions. quora.com Furthermore, the formation of palladium black, an inactive form of the catalyst, can occur, leading to a decrease in catalytic activity. acs.org

Other Cross-Coupling Reactions with Indolylboronic Acids

While Suzuki-Miyaura coupling is a prominent application, indolylboronic acids are also utilized in other significant palladium-catalyzed cross-coupling reactions. These methods expand the toolkit for chemists to create diverse indole-containing compounds.

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org The reaction can often be carried out under mild conditions, including at room temperature and in aqueous media, which contributes to its broad applicability in the synthesis of complex molecules. wikipedia.org

In the context of indole synthesis, the Sonogashira coupling can be employed to introduce alkynyl groups onto the indole ring. While direct use of indolylboronic acids in a Sonogashira-type reaction is not the standard protocol (which typically involves an aryl halide), related strategies can achieve similar outcomes. For instance, an indole core bearing a halide can be coupled with a terminal alkyne. Conversely, an indolyl-alkyne could be coupled with an aryl halide.

Recent advancements have led to the development of copper-free Sonogashira protocols. For example, the use of a hydrophilic sulfonated ligand, sXPhos, with a palladium catalyst has been effective for the coupling of aryl bromides with alkynes in a water/acetonitrile solvent system. acs.org This method has been successfully applied to bromoindoles and bromotryptophans, demonstrating its utility for complex, biologically relevant molecules. acs.org

Table 1: Key Features of Sonogashira Coupling

| Feature | Description |

| Reactants | Terminal alkyne and an aryl or vinyl halide. wikipedia.org |

| Catalyst System | Typically a palladium(0) catalyst and a copper(I) co-catalyst. wikipedia.org |

| Base | An amine base, such as an amine, is required. organic-chemistry.org |

| Key Bond Formed | C(sp)-C(sp2) |

| Conditions | Generally mild, often at room temperature. wikipedia.org |

This table presents generalized information for the Sonogashira coupling reaction.

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov It is a cornerstone of C-C bond formation in organic synthesis. A variation of this is the "boron-Heck reaction," where an organoboron compound, such as an arylboronic acid, couples with an alkene under oxidative conditions. acs.orgresearchgate.net

This oxidative Heck reaction has been applied to cyclic systems and provides a method for the direct arylation of alkenes using boronic acids. researchgate.netacs.org For indolylboronic acids, this reaction pathway offers a means to introduce alkenyl substituents or to use the indole as the arylating agent for various olefins. The reaction conditions, particularly the choice of palladium catalyst and oxidant, are crucial for achieving high yields and selectivity. acs.org For example, Pd(OAc)2 is a commonly used catalyst for the arylation of olefins with arylboronic acids. acs.org

Stille Coupling:

The Stille reaction facilitates the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by palladium. acs.org It is known for its versatility and tolerance of a wide array of functional groups. acs.org Although the toxicity of organotin compounds is a significant drawback, the reaction's reliability keeps it relevant in complex synthesis. acs.org

Indolylboronic acids are not direct partners in the Stille reaction; however, the principles of palladium-catalyzed cross-coupling are shared. The synthesis of complex molecules containing indole moieties can involve Stille coupling at a different step, for example, by coupling an indolylstannane with a halide or an indolyl halide with an organostannane. The reactivity of the organostannane is a key factor, with alkynylstannanes being among the most reactive. acs.org

Table 2: Comparison of Heck and Stille Reactions

| Reaction | Organometallic Reagent | Electrophile | Key Bond Formed |

| Heck Reaction | Alkene | Aryl/Vinyl Halide or Triflate | C=C-C(sp2) |

| Oxidative Heck | Arylboronic Acid | Alkene | C=C-C(sp2) |

| Stille Reaction | Organostannane | Aryl/Vinyl Halide or Triflate | C(sp2)-C(sp2), C(sp2)-C(sp), etc. |

This table presents generalized information for the Heck and Stille coupling reactions.

Radical Reactions Involving Boronic Acids and Indoles

Beyond traditional cross-coupling, boronic acids can participate in radical reactions. The generation of carbon radicals from stable organic molecules under mild conditions is a significant area of research. One notable method involves the use of N-hydroxyphthalimide (NHPI) as a catalyst to generate carbon radicals from alkanes, which can then undergo various transformations. nih.gov While specific examples involving this compound are not prominent in the literature, the general reactivity of indoles and boronic acids suggests potential applications.

For instance, iron-catalyzed methylation of indole derivatives has been described to proceed through a radical mechanism. Furthermore, the functionalization of indoles can be achieved through procedures that likely involve radical intermediates, expanding the synthetic routes to substituted indole compounds. The borylation of indoles itself can proceed through pathways involving radical intermediates, particularly in decarboxylative cross-coupling reactions. These methods highlight the potential for engaging indolylboronic acids in radical-based transformations to forge new chemical bonds.

Applications of 6 Cyano 1h Indole 2 Boronic Acid in Medicinal Chemistry and Complex Molecule Synthesis

6-Cyano-1H-indole-2-boronic Acid as a Versatile Building Block

This compound serves as a highly adaptable building block in organic synthesis, primarily due to the presence of the boronic acid functional group. This moiety is a key participant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds. cymitquimica.com This reaction allows for the efficient coupling of the indole (B1671886) core with a diverse array of aryl, heteroaryl, vinyl, or alkyl halides, enabling the construction of complex molecular architectures. The cyano group at the 6-position not only influences the electronic properties of the indole ring but also serves as a synthetic handle for further transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, thereby increasing the potential for molecular diversification. The N-H group of the indole can also be protected, for instance with a tert-butyloxycarbonyl (Boc) group, to modulate its reactivity and solubility during synthetic operations. sigmaaldrich.com

The utility of indolylboronic acids in synthetic chemistry is well-established, and they are considered valuable intermediates due to their stability, relatively low toxicity, and the mild conditions under which they can be employed in cross-coupling reactions. cymitquimica.com The commercial availability of this compound and its derivatives, such as the pinacol (B44631) ester, further enhances its accessibility for researchers in both academic and industrial settings. sigmaaldrich.com

| Compound Name | CAS Number | Molecular Formula | Key Features |

| This compound | 1286777-08-9 | C₉H₇BN₂O₂ | Versatile building block for Suzuki-Miyaura coupling. |

| This compound, N-BOC protected | 913835-67-3 | C₁₄H₁₅BN₂O₄ | Increased solubility and modified reactivity for specific synthetic applications. |

| This compound pinacol ester | 2379560-76-4 | C₁₅H₁₇BN₂O₂ | Stable derivative for controlled release of the boronic acid in coupling reactions. |

Drug Discovery and Development Leveraging the Indole-Boronic Acid Scaffold

The indole-boronic acid scaffold is a promising platform for the discovery and development of new drugs. The ability to readily diversify the indole core through reactions at the boronic acid and cyano groups allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. While specific SAR studies originating from this compound are not extensively documented in public literature, the importance of the 6-cyanoindole (B17180) scaffold has been demonstrated in the development of ligands for challenging biological targets.

For instance, a study focused on the development of ligands for α-synuclein aggregates, which are implicated in Parkinson's disease, explored a series of cyano-substituted indole derivatives. The research highlighted that the position of substituents on the indole ring significantly impacts binding affinity. Although this study did not directly employ the 2-boronic acid derivative, it underscores the therapeutic potential of the 6-cyanoindole core in the context of neurodegenerative diseases.

The design and synthesis of novel therapeutic agents often rely on the availability of versatile chemical building blocks. This compound is poised to be a key intermediate in the synthesis of complex bioactive molecules. Its potential can be inferred from synthetic strategies targeting other functionalized indoles.

For example, the synthesis of potent and selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in bacterial defense against antibiotics, has been achieved starting from 6-bromoindole. This multi-step synthesis involves functionalization at both the indole nitrogen and the 6-position to construct the final inhibitor molecules. The use of a boronic acid at the 2-position, as in this compound, would offer an alternative and powerful route for creating carbon-carbon bonds at a different position on the indole ring, thereby enabling the synthesis of a distinct set of potential therapeutic agents.

The structural motifs present in this compound suggest its potential applicability in several therapeutic areas. The indole nucleus is a common feature in drugs targeting a wide range of diseases.

Neurodegenerative Diseases: As suggested by SAR studies on related cyano-indole derivatives, the development of agents targeting proteins involved in neurodegenerative conditions like Parkinson's disease is a promising avenue.

Oncology: The indole scaffold is found in numerous anti-cancer agents. The cyano group can act as a hydrogen bond acceptor or be converted into other functional groups that can interact with biological targets in cancer cells.

Infectious Diseases: The development of novel antibacterial and antiviral agents is a critical area of research. The indole core has been successfully incorporated into inhibitors of various microbial enzymes.

Strategies for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The indole scaffold is an excellent starting point for DOS due to its multiple sites for functionalization. sigmaaldrich.com

While specific examples of DOS libraries generated from this compound are not widely reported, its structure is well-suited for such approaches. The orthogonal reactivity of the boronic acid (for Suzuki-Miyaura coupling), the cyano group (for various transformations), and the indole nitrogen allows for the rapid generation of a wide array of analogs from a common intermediate. This would enable the exploration of a large chemical space around the 6-cyano-1H-indole-2-yl core.

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. Axially chiral biaryls, a class of atropisomers, are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures. The synthesis of single atropisomers is a challenging but important goal, as different atropisomers can have distinct biological activities.

Indole-2-boronic acids are valuable precursors for the atroposelective synthesis of biaryl compounds. Through carefully designed catalytic systems, often employing chiral ligands, the Suzuki-Miyaura coupling of an indole-2-boronic acid with an appropriate coupling partner can be controlled to produce a single, desired atropisomer with high enantiomeric excess. While the direct atroposelective synthesis using this compound has not been specifically detailed in the literature, the general methodology is well-established and applicable to this substrate. The ability to generate such structurally defined and complex molecules further highlights the potential of this compound as a sophisticated building block in modern organic synthesis.

The Versatility of this compound: A Key Building Block in Medicinal Chemistry and Materials Science

The multifaceted chemical compound this compound has emerged as a pivotal building block in both the pharmaceutical and materials science landscapes. Its unique structural features, combining the reactivity of a boronic acid with the versatile indole scaffold functionalized with a cyano group, have opened doors to the creation of complex molecules with significant biological activity and novel materials with advanced properties.

The indole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of a boronic acid at the 2-position and a cyano group at the 6-position of the indole core provides chemists with a powerful tool for creating diverse and potent molecules. The boronic acid group is particularly valuable for its role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction allows for the efficient and modular assembly of complex biaryl structures, which are common motifs in biologically active compounds. nih.govscispace.com

The cyano group, an electron-withdrawing substituent, can significantly influence the electronic properties of the indole ring, affecting its reactivity and the biological activity of the resulting molecules. It can also serve as a handle for further chemical transformations or as a key interaction point with biological targets.

On-DNA Synthesis for DNA-Encoded Libraries (DELs)

DNA-Encoded Libraries (DELs) have revolutionized early-stage drug discovery by enabling the synthesis and screening of billions of compounds simultaneously. sigmaaldrich.comnih.gov The success of DEL technology hinges on the development of DNA-compatible chemical reactions that allow for the construction of diverse molecular libraries attached to unique DNA barcodes.

The Suzuki-Miyaura cross-coupling reaction has been successfully adapted for on-DNA synthesis, allowing for the incorporation of a wide variety of building blocks, including boronic acids. researchgate.netnih.gov While direct literature specifically detailing the use of this compound in on-DNA synthesis is emerging, the established protocols for on-DNA Suzuki coupling with other functionalized indole and boronic acid derivatives provide a strong proof-of-concept for its application. sigmaaldrich.com

The general strategy involves the coupling of a DNA-conjugated aryl halide with a boronic acid, such as this compound, in the presence of a palladium catalyst and a suitable base. The reaction conditions are carefully optimized to be mild enough to preserve the integrity of the DNA strand. nih.govox.ac.uk The ability to incorporate the 6-cyano-1H-indole-2-yl moiety onto a DNA-encoded scaffold would significantly expand the chemical space of DELs, providing access to novel classes of compounds for screening against a wide range of biological targets. nih.gov

Table 1: Representative On-DNA Suzuki-Miyaura Coupling Conditions

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)₂ / water-soluble phosphine (B1218219) ligand (e.g., SPhos) | researchgate.net |

| Base | K₃PO₄ or other mild inorganic bases | researchgate.net |

| Solvent | Aqueous buffer systems (e.g., borate (B1201080) buffer) with organic co-solvents (e.g., dioxane, acetonitrile) | researchgate.netnih.gov |

| Temperature | Room temperature to slightly elevated temperatures (e.g., 37-65 °C) | sigmaaldrich.comox.ac.uk |

| Reactants | DNA-conjugated aryl iodide/bromide, Boronic acid | nih.gov |

This table presents a generalized summary of conditions reported for on-DNA Suzuki-Miyaura couplings. Specific conditions can vary depending on the substrates.

The successful on-DNA synthesis using building blocks like this compound would enable the creation of large and diverse libraries of indole-containing compounds. These libraries can then be used in affinity-based selection experiments to identify potent and selective ligands for various protein targets, including enzymes and receptors implicated in disease. nih.gov

Precursor for Advanced Materials

The unique electronic properties of the indole ring, which can be further modulated by substituents like the cyano group, make it an attractive component for the synthesis of advanced materials, particularly conducting polymers. rsc.org Polyindoles are a class of conducting polymers that have garnered interest for their potential applications in various electronic devices. rsc.org

The polymerization of indole monomers can be achieved through electrochemical or chemical oxidation methods. The presence of the electron-withdrawing cyano group at the 6-position of the indole ring in this compound is expected to significantly influence the electronic properties of the resulting polymer, poly(6-cyanoindole). The cyano group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer, which can affect its conductivity, stability, and optical properties. mdpi.com

While the direct polymerization of this compound into a conducting polymer has not been extensively reported, the synthesis and characterization of other cyano-functionalized conducting polymers have demonstrated the potential of this approach. For instance, the incorporation of cyano groups into polymer backbones has been shown to enhance n-type conductivity in organic semiconductors. researchgate.net

The boronic acid functionality could also be leveraged in the synthesis of these materials, potentially through cross-coupling reactions to create well-defined polymer architectures. The resulting cyano-substituted polyindoles could find applications in a range of electronic devices, including:

Organic field-effect transistors (OFETs): The tailored electronic properties could lead to improved charge carrier mobility.

Electrochromic devices: The ability to change color in response to an electrical potential could be fine-tuned by the cyano substituent. mdpi.com

Sensors: The polymer's conductivity could be modulated by the presence of specific analytes, forming the basis of a chemical sensor. rsc.org

Table 2: Potential Impact of 6-Cyano Substitution on Polyindole Properties

| Property | Expected Effect of 6-Cyano Group | Rationale |

| Electrical Conductivity | Potentially enhanced n-type conductivity | The electron-withdrawing nature of the cyano group lowers the LUMO energy level, facilitating electron injection and transport. mdpi.com |

| Optical Properties | Shift in absorption and emission spectra | Alteration of the electronic structure of the polymer backbone. |

| Thermal Stability | Potentially increased | The strong polar nature of the cyano group can lead to stronger intermolecular interactions. |

| Solubility | May be altered | The polarity of the cyano group can influence the polymer's interaction with different solvents. |

Further research into the polymerization of this compound and the characterization of the resulting materials is warranted to fully explore its potential in the field of advanced materials.

Mechanistic and Computational Studies of Indole and Boronic Acid Reactions

Elucidation of Reaction Mechanisms in Indole (B1671886) Synthesis and Functionalization

The synthesis of the indole core and its subsequent modification are cornerstones of organic chemistry, with numerous methods developed to achieve these transformations. Mechanistic studies have been crucial in understanding the nuances of these reactions, particularly those involving boronic acids.

One common approach to indole synthesis involves the coupling of an aniline (B41778) derivative with a suitable partner, followed by cyclization. For instance, the palladium-catalyzed reaction of o-nitrobenzyl cyanides with boronic acids, in the presence of iron as a co-catalyst, provides a pathway to 2-substituted indoles. organic-chemistry.org Mechanistic investigations into similar reactions suggest a cascade process involving cross-coupling followed by reductive cyclization.

Copper-catalyzed domino coupling/cyclization processes have also emerged as a powerful tool for assembling 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids under aerobic conditions. organic-chemistry.org Detailed mechanistic studies of such transformations often reveal a complex interplay of catalytic cycles, where the copper catalyst facilitates both the C-C bond formation and the subsequent intramolecular cyclization.

Furthermore, the functionalization of the pre-formed indole ring often utilizes transition metal-catalyzed cross-coupling reactions with boronic acids. The venerable Suzuki-Miyaura coupling, for example, is widely employed for the C-C bond formation at various positions of the indole nucleus. nih.gov The generally accepted mechanism for this reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

A borylative cyclization of 2-alkynylanilines represents a direct route to indole-3-boronic esters. nih.gov Mechanistic proposals for this palladium-catalyzed reaction suggest an initial cyclization event that incorporates the boron moiety, which can then participate in subsequent cross-coupling reactions. nih.gov

The following table summarizes various reaction types for indole synthesis and functionalization involving boronic acids and the key mechanistic steps that have been elucidated.

| Reaction Type | Reactants | Catalyst/Reagent | Key Mechanistic Steps | Ref. |

| Indole Synthesis | o-Nitrobenzyl cyanides, Boronic acids | Palladium, Iron | Cross-coupling, Reductive cyclization | organic-chemistry.org |

| Indole Synthesis | 2-Alkynylanilines, Boronic acids | Copper | Domino coupling/cyclization | organic-chemistry.org |

| Indole Functionalization | Indolyl halides/triflates, Boronic acids | Palladium | Oxidative addition, Transmetalation, Reductive elimination | nih.govlibretexts.org |

| Indole-3-boronic ester Synthesis | 2-Alkynylanilines | Palladium | Borylative cyclization | nih.gov |

Mechanistic Investigations of Boronic Acid Transmetalation in Cross-Coupling

The transmetalation step is a critical and often rate-determining stage in the catalytic cycle of many cross-coupling reactions, including the Suzuki-Miyaura coupling. libretexts.orgrsc.org It involves the transfer of the organic group from the boron atom to the transition metal center, typically palladium. rsc.org The exact mechanism of this transfer has been a subject of considerable debate and in-depth study.

For the Suzuki-Miyaura reaction, it is widely accepted that the boronic acid itself is not the active species in the transmetalation step. Instead, it is activated by a base to form a more nucleophilic borate (B1201080) species. libretexts.orgyoutube.com This borate then reacts with the palladium(II) complex.

Two primary pathways have been proposed for the transmetalation step: the "oxo-palladium pathway" and the "oxoboronate pathway". researchgate.net

Oxo-palladium pathway: This pathway involves the exchange of a halide ligand on the palladium center with a hydroxide (B78521) or alkoxide from the base. The resulting palladium-hydroxo or -alkoxo complex then reacts with the boronic acid. researchgate.net

Oxoboronate pathway: In this alternative mechanism, the boronic acid first reacts with the base to form a borate anion. This borate anion then directly displaces a ligand from the palladium complex. researchgate.net

Experimental and computational studies have provided evidence supporting both pathways, and the operative mechanism can depend on the specific reaction conditions, including the nature of the reactants, ligands, base, and solvent. For instance, detailed studies on the transmetalation of aryl- and alkenylboronic acids with Pd(II) complexes have highlighted the importance of the base in facilitating the reaction and have characterized intermediate palladium complexes. rsc.org

The rate of transmetalation can also be influenced by the electronic and steric properties of the substituents on both the boronic acid and the palladium complex. For example, the presence of adjacent functional groups can impact the reactivity. In the case of 1,2-bis(pinacolboronate)s, the adjacent boron atom is suggested to act as a Lewis acid, coordinating to the pinacolato oxygen and enhancing the rate of transmetalation. nih.gov

| Proposed Pathway | Description | Key Intermediates | Ref. |

| Oxo-palladium Pathway | Halide ligand on palladium is exchanged with a hydroxide or alkoxide from the base prior to reaction with the boronic acid. | Palladium-hydroxo or -alkoxo complex | researchgate.net |

| Oxoboronate Pathway | Boronic acid reacts with the base to form a borate anion, which then displaces a ligand from the palladium complex. | Borate anion | researchgate.net |

Theoretical and Computational Approaches to Reaction Pathway Analysis

DFT calculations have been employed to investigate the transmetalation step of the Suzuki-Miyaura reaction in detail. researchgate.net By modeling the various species involved, researchers can calculate the activation energies for different proposed pathways, providing strong evidence to support or refute a particular mechanism. For example, computational studies have been used to compare the energetics of the oxo-palladium and oxoboronate pathways, helping to delineate the conditions under which each might be favored. researchgate.net

These computational models can also shed light on the role of ligands, bases, and solvents in the reaction. By systematically varying these components in the calculations, it is possible to predict their effect on the reaction rate and selectivity. For instance, DFT studies can rationalize the stereochemical outcome of reactions by comparing the energies of the transition states leading to different stereoisomers.

Furthermore, computational methods are valuable for understanding the reactivity of different indole and boronic acid derivatives. By calculating properties such as frontier molecular orbital energies and charge distributions, it is possible to predict the relative reactivity of various substrates. This information is crucial for designing new reactions and for optimizing existing ones.

Recent advancements have integrated experimental and computational approaches. For example, a combination of experimental and DFT calculations demonstrated the conversion of CO₂ to an intermediate that subsequently reacts with amino compounds, highlighting the power of this dual approach in elucidating complex reaction networks. acs.org Similarly, real-time mass spectrometry analysis combined with computational modeling can provide a detailed picture of reaction mechanisms as they occur. acs.org

The following table highlights some key applications of theoretical and computational methods in the study of indole and boronic acid reactions.

| Computational Method | Application | Insights Gained | Ref. |

| Density Functional Theory (DFT) | Analysis of Suzuki-Miyaura transmetalation | Comparison of energetic favorability of different mechanistic pathways (e.g., oxo-palladium vs. oxoboronate). | researchgate.net |

| DFT | Investigation of catalyst and ligand effects | Understanding the role of ligands in stabilizing intermediates and lowering activation barriers. | researchgate.net |

| Combined Experimental & DFT | Elucidation of complex reaction networks | Identification of key intermediates and transition states in multi-step reactions. | acs.org |

| Real-time Mass Spectrometry & Computational Modeling | Detailed mechanistic analysis | Step-by-step visualization and understanding of reaction progress. | acs.org |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes for Indole-Boronic Acid Derivatives

The synthesis of complex molecules like indole-boronic acids is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. rug.nl Future research is focused on moving away from traditional, often harsh and multi-step synthetic procedures towards more elegant and sustainable alternatives.

One major trend is the adoption of multicomponent reactions (MCRs) . These reactions, such as the Ugi reaction, allow for the assembly of complex products like indole-2-carboxamides from three or more simple starting materials in a single step. researchgate.netrsc.org This approach offers high atom economy and reduces waste by minimizing intermediate purification steps. rug.nl An innovative two-step process starting from readily available anilines and employing formic acid, a bio-renewable feedstock, exemplifies this strategy, delivering multi-substituted indole (B1671886) derivatives under mild, metal-free conditions. rug.nlresearchgate.net

The choice of solvent is another critical aspect of sustainable synthesis. Research is exploring the use of environmentally benign solvents to replace conventional volatile organic compounds. Furthermore, solvent-free reaction conditions, where possible, represent an ideal green chemistry approach, reducing both environmental impact and the complexity of product purification. acs.org The development of synthetic routes that can be performed at room temperature or with minimal heating further contributes to energy efficiency. researchgate.net

| Method | Traditional Approach | Sustainable/Emerging Approach | Key Advantages of Emerging Approach |

| Strategy | Sequential, multi-step synthesis | One-pot, multicomponent reactions (MCRs) | Higher atom economy, reduced waste, time savings. rug.nlresearchgate.net |

| Catalysis | Often requires stoichiometric heavy metal reagents | Metal-free catalysis, use of benign catalysts | Lower toxicity, reduced cost, easier purification. researchgate.net |

| Solvents | Use of volatile organic compounds (VOCs) | Use of green solvents (e.g., ethanol, water) or solvent-free conditions | Reduced environmental impact, improved safety. researchgate.netacs.org |

| Energy | Often requires high temperatures and prolonged reaction times | Microwave-assisted synthesis, room temperature reactions | Faster reaction rates, reduced energy consumption. |

Exploration of Novel Catalytic Systems and Methodologies

The introduction of the boronic acid functional group onto the indole scaffold, particularly at the C2 position, is a synthetic challenge that is being addressed through the development of novel catalytic systems. These new methods offer greater precision, efficiency, and functional group tolerance.

A significant area of research is the metal-free C–H borylation of indoles. While transition metals like iridium and palladium are effective, they can be costly and leave trace metal impurities in the final product. nih.gov Recent breakthroughs have demonstrated that catalysts like tris(pentafluorophenyl)borane (B72294), B(C6F5)3, can effectively catalyze the C3-borylation of indoles with catecholborane. acs.org More relevant to 6-Cyano-1H-indole-2-boronic acid, researchers have developed an elegant method using N-heterocyclic carbene boranes (NHC·BH3) activated by iodine to achieve selective C2-borylation. manchester.ac.ukmanchester.ac.uk This system operates under Brønsted acidic conditions, which facilitates a C3 to C2 boron migration, leading to the thermodynamically favored C2-borylated indole. manchester.ac.ukmanchester.ac.uk

Photocatalysis is another rapidly emerging field offering mild and selective routes for indole functionalization. researchgate.net Visible-light photocatalysis, using catalysts such as gold complexes or even natural pigments like chlorophyll, can initiate radical-based reactions under gentle conditions. nih.govresearchgate.net These methods can be used to form C-C bonds and functionalize the indole ring in ways that are complementary to traditional methods. Researchers have even demonstrated that photocatalytic bond-forming reactions can be performed inside living cells, highlighting the biocompatibility of these emerging synthetic tools. nih.gov

| Catalytic System | Description | Target Position | Key Features |

| Iridium Catalysis | Ligand-free Ir-catalyzed C-H borylation of N-acyl protected indoles. rsc.org | C3 | Good yields, excellent regioselectivity, amenable to gram-scale synthesis. |

| B(C6F5)3 Catalysis | Metal-free disproportionation reaction of indoles with catecholborane. acs.org | C3 | Can be performed solvent-free; catalyst has a long lifetime. |

| NHC·Borane (B79455) / I2 | Metal-free catalytic C-H borylation using N-heterocyclic carbene boranes and iodine. manchester.ac.ukmanchester.ac.uk | C2 | Produces C2-borylated indoles exclusively via boron migration. |

| Photoredox Gold Catalysis | Uses a dimeric Au(I) photocatalyst to generate carbon-centered radicals for cyclization onto indoles. nih.gov | C3 | Mild alternative to organostannanes for accessing high-energy radicals. |

| Bioinspired Photocatalysis | Employs flavin photocatalysts to generate radicals from boronic acids in aqueous media. researchgate.net | N/A | Operates in water, avoids strong bases, biocompatible mechanism. |

Advanced Applications in Targeted Drug Design and Personalized Medicine

The unique structure of this compound, which combines three key pharmacophoric elements—an indole scaffold, a nitrile group, and a boronic acid—makes it a highly valuable building block for modern drug discovery.

The indole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and approved drugs, including many anticancer agents that function as kinase or topoisomerase inhibitors. mdpi.com The nitrile (cyano) group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modification. Notably, 3-cyanoindole (B1215734) derivatives have been identified as potent inhibitors of enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), a target for anticancer and antiviral therapies. nih.gov

The boronic acid moiety is perhaps the most versatile feature. It is widely used in Suzuki-Miyaura cross-coupling reactions to build complex molecular architectures. chemrxiv.orgnih.gov More importantly, arylboronic acids have emerged as key "warheads" in the design of targeted covalent inhibitors (TCIs) . youtube.commdpi.com These inhibitors form a reversible covalent bond with nucleophilic amino acid residues (such as lysine, serine, or histidine) in a protein's binding site, leading to enhanced potency and prolonged duration of action. acs.orgnih.govnih.gov This strategy is particularly powerful for tackling challenging "undruggable" targets like protein-protein interactions. mdpi.com

The combination of these features in this compound makes it an ideal candidate for fragment-based drug discovery (FBDD) . nih.gov In this approach, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds. The compound can serve as a starting point for developing highly selective inhibitors tailored to a specific protein target, a cornerstone of personalized medicine where treatments are designed based on the molecular profile of a patient's disease. nih.gov

Integration with High-Throughput Screening and Automation in Synthesis

To accelerate the drug discovery process, the synthesis and testing of new chemical entities are increasingly being automated. The unique properties of boronic acids make them particularly well-suited for these modern platforms.

Automated synthesis platforms are revolutionizing the way chemical libraries are produced. researchgate.netnih.gov Systems that utilize pre-filled reagent cartridges can perform a wide range of chemical transformations, including protections, deprotections, and crucial bond-forming reactions like Suzuki couplings, with minimal manual intervention. merckmillipore.com This technology dramatically reduces the time required to synthesize derivatives of a core scaffold like this compound, enabling the rapid generation of a library of related compounds for biological screening. synthiaonline.com For instance, a multi-step synthesis that might take days of manual labor can be completed in hours. synthiaonline.com

This rapid synthesis capability is perfectly complemented by high-throughput screening (HTS) , where large compound libraries are tested for activity against a biological target. youtube.com Companies now offer specialized boronic acid compound libraries specifically for HTS and fragment-based screening, recognizing their importance in modern medicinal chemistry. medchemexpress.com

Furthermore, microreactor technology is emerging as a powerful tool for both the development and production of pharmaceutical intermediates. researchgate.net These systems use small, well-defined channels to perform chemical reactions, offering superior control over parameters like temperature and mixing compared to traditional batch reactors. scientistlive.comirost.ir This leads to higher yields, improved purity, and enhanced safety, particularly for highly reactive or hazardous processes. scientistlive.comkrishisanskriti.org The scalability and efficiency of microreactors make them ideal for the on-demand synthesis required for creating diverse compound libraries and for the efficient manufacturing of promising drug candidates. nih.gov

常见问题

Q. What are the standard synthetic routes for 6-Cyano-1H-indole-2-boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors or halogenation-borylation sequences. A common approach involves nitrile introduction via cyanation of 2-bromoindole derivatives using CuCN, followed by Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂). Key variables include temperature (80–100°C), solvent (DMSO/THF mixtures), and catalyst loading (1–5 mol%). Yields range from 40–70%, with impurities like dehalogenated byproducts requiring column chromatography (silica gel, hexane/EtOAc gradient) .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Verify boronic acid proton (δ 7.5–8.2 ppm) and nitrile carbon (δ 115–120 ppm).

- FT-IR : Confirm B-O (1340–1390 cm⁻¹) and C≡N (2200–2260 cm⁻¹) stretches.

- LC-MS : Monitor molecular ion peak ([M+H]⁺ at m/z 215.1) and boron-related isotopic patterns.

- Elemental Analysis : Ensure C, H, N, and B percentages align with theoretical values (±0.3%).

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a key intermediate in:

- Cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl construction in drug candidates).

- Kinase inhibitor synthesis : The nitrile group enhances binding to ATP pockets (e.g., EGFR inhibitors).

- Boron-directed functionalization : Directed C-H activation for late-stage diversification .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Advanced Research Questions

Q. How can contradictory reactivity data in cross-coupling reactions involving this compound be resolved?

- Methodological Answer : Contradictions often arise from:

- Solvent effects : Polar aprotic solvents (DMF) may deactivate Pd catalysts via coordination, while THF enhances transmetallation.

- Protodeboronation : Acidic conditions (pH <5) or excess base (Na₂CO₃) can degrade the boronic acid. Mitigate via buffered conditions (pH 7–9) or aryl triflate coupling partners.

- Data validation : Use primary analysis (e.g., GC-MS for reaction monitoring) and replicated analysis (independent trials with blinded samples) to confirm reproducibility .

Q. What computational methods predict the stability of this compound under varying pH conditions?

- Methodological Answer :